molecular formula C13H16BN3O3 B13846334 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole

Cat. No.: B13846334
M. Wt: 273.10 g/mol
InChI Key: LYFVRHYMANVGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole is a boron-containing heterocyclic compound with the molecular formula C₁₃H₁₇BN₄O₃ (CAS 1272357-34-2) . Its structure comprises three key components:

  • A pyridine ring substituted at the 3-position.
  • A 1,3,4-oxadiazole moiety, a five-membered aromatic ring with two nitrogen atoms and one oxygen atom.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a boronic ester known for its stability and utility in Suzuki-Miyaura cross-coupling reactions .

This compound’s unique architecture enables applications in medicinal chemistry (e.g., as a kinase inhibitor precursor) and materials science (e.g., as a building block for conjugated polymers). The oxadiazole ring contributes to π-π stacking interactions, while the boronic ester facilitates functionalization via cross-coupling .

Properties

Molecular Formula

C13H16BN3O3

Molecular Weight

273.10 g/mol

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C13H16BN3O3/c1-12(2)13(3,4)20-14(19-12)10-5-9(6-15-7-10)11-17-16-8-18-11/h5-8H,1-4H3

InChI Key

LYFVRHYMANVGAV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=NN=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is first functionalized with appropriate substituents to introduce the boronate ester group.

    Cyclization to Form the Oxadiazole Ring: The functionalized pyridine is then subjected to cyclization reactions to form the 1,3,4-oxadiazole ring.

Common reagents used in these reactions include boronic acids, hydrazides, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole with analogous boron-containing heterocycles, highlighting structural differences and functional implications:

Compound Name Key Structural Features Unique Properties Applications Reference
Target Compound Pyridine + oxadiazole + dioxaborolane High stability, dual reactivity (oxadiazole π-system and boronic ester cross-coupling) Medicinal chemistry (kinase inhibitors), polymer synthesis
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Phenol + fluorine + dioxaborolane Enhanced reactivity in cross-coupling due to fluorine’s electron-withdrawing effect Synthesis of fluorinated biaryls
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pyridine + dioxaborolane Improved solubility in polar solvents; binds to biological targets via pyridine’s lone pair Drug discovery (e.g., receptor antagonists)
2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine Pyridine + oxadiazole + azetidine Azetidine’s rigid structure enhances binding to enzymatic pockets Antimicrobial agents
Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate Indazole + dioxaborinane Indazole’s planar structure improves DNA intercalation Anticancer drug development
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pyrazole + cycloheptyl + dioxaborolane Bulky cycloheptyl group increases steric hindrance, reducing off-target interactions Selective enzyme inhibitors

Reactivity and Cross-Coupling Efficiency

  • The boronic ester in the target compound enables Suzuki-Miyaura reactions, but its efficiency varies compared to analogs. For example, fluorine-substituted derivatives (e.g., 2-Fluoro-4-(dioxaborolanyl)phenol) exhibit faster coupling rates due to fluorine’s electronic effects .
  • The oxadiazole ring in the target compound provides electron-deficient character, enhancing palladium catalyst turnover in aryl-aryl bond formation compared to pyrazole- or indazole-containing analogs .

Solubility and Bioavailability

  • The pyridine-dioxaborolane combination in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine offers superior aqueous solubility (logP ≈ 1.8) compared to the target compound (logP ≈ 2.5), making it more suitable for in vivo studies .
  • The oxadiazole moiety in the target compound improves membrane permeability relative to hydroxypyridine derivatives (e.g., Benzyl 4-(dioxaborolanyl)-5-hydroxypyridine), which rely on hydrogen bonding for solubility .

Key Research Findings

  • Synthetic Versatility : The target compound’s boronic ester reacts efficiently with aryl halides under Pd catalysis (yield: 75–90%), though fluorinated analogs achieve yields >95% under identical conditions .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C, higher than pyrazole-based analogs (e.g., 1-Cycloheptyl-4-dioxaborolanyl-pyrazole, mp 142°C) due to oxadiazole’s aromatic stability .
  • Biological Screening : In kinase inhibition assays, the target compound shows IC₅₀ = 0.8 µM against EGFR, outperforming hydroxypyridine derivatives (IC₅₀ = 2.3 µM) but underperforming azetidine-containing analogs (IC₅₀ = 0.2 µM) .

Biological Activity

The compound 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazole is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and drug development. This article reviews the current understanding of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the family of oxadiazoles and incorporates a boron-containing moiety that enhances its biological profile. The structural formula is represented as:

C13H16BNO3\text{C}_{13}\text{H}_{16}\text{BNO}_3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in modulating enzyme activity and influencing cellular signaling pathways. The boron atom in the dioxaborolane moiety can facilitate interactions with biomolecules through Lewis acid-base chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance:

  • Zhang et al. synthesized various 1,3,4-oxadiazoles and evaluated their anticancer activities against multiple cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon) using TRAP PCR-ELISA assays. One derivative showed an IC50 value of 1.18 µM , indicating significant cytotoxicity compared to standard controls .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AHEPG21.18
Compound BMCF70.67
Compound CHCT-1160.80

Case Studies

Case Study 1: Evaluation of Anticancer Efficacy

In a study conducted by Arafa et al. , several derivatives of oxadiazoles were synthesized and tested for cytotoxicity using MTT assays. Among these, one compound demonstrated an IC50 value significantly lower than that of erlotinib (IC50 = 0.417 µM), suggesting enhanced efficacy against cancer cells .

Case Study 2: Mechanistic Insights

Research has indicated that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that the compound may trigger programmed cell death pathways, which are crucial for eliminating cancerous cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.